molecular formula C16H18O B14588652 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene CAS No. 61343-81-5

1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene

Cat. No.: B14588652
CAS No.: 61343-81-5
M. Wt: 226.31 g/mol
InChI Key: OABXGSVUPMIMMX-UHFFFAOYSA-N
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Description

1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is an aromatic organic compound. It is classified as an alkylbenzene and is related to monocyclic monoterpenes. This compound consists of a benzene ring para-substituted with a methyl group and an isopropyl group. It is a naturally occurring compound found in essential oils such as cumin and thyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene typically involves electrophilic aromatic substitution reactions. In these reactions, the benzene ring undergoes substitution while retaining its aromaticity. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Industrial Production Methods

Industrial production of this compound can involve the alkylation of toluene with propene. This process is efficient and yields high amounts of the desired product. The reaction conditions typically include the use of a catalyst such as aluminum chloride to facilitate the alkylation process .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene involves its interaction with various molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .

Comparison with Similar Compounds

Similar Compounds

    p-Cymene:

    p-Methoxydiphenyl ether:

    p-Allyltoluene:

Uniqueness

1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its presence in essential oils and its various applications in different fields highlight its versatility and importance .

Properties

CAS No.

61343-81-5

Molecular Formula

C16H18O

Molecular Weight

226.31 g/mol

IUPAC Name

1-methyl-4-(4-propan-2-ylphenoxy)benzene

InChI

InChI=1S/C16H18O/c1-12(2)14-6-10-16(11-7-14)17-15-8-4-13(3)5-9-15/h4-12H,1-3H3

InChI Key

OABXGSVUPMIMMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(C)C

Origin of Product

United States

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